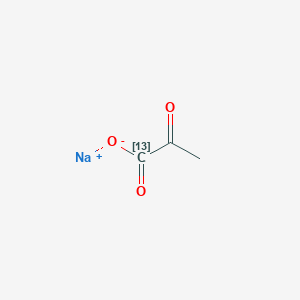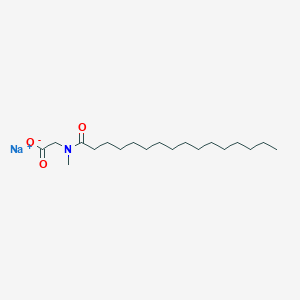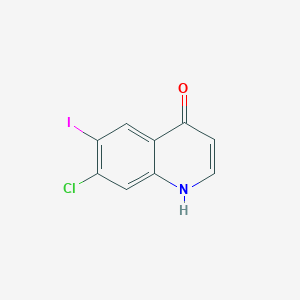
7-Chloro-6-iodoquinolin-4-OL
Übersicht
Beschreibung
7-Chloro-6-iodoquinolin-4-OL is a chemical compound . It is a derivative of quinoline , which is an antifungal and antiprotozoal agent .
Synthesis Analysis
The synthesis of 7-Chloro-6-iodoquinolin-4-OL and its derivatives involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis
The molecular formula of 7-Chloro-6-iodoquinolin-4-OL is C9H5ClINO . The molecular weight is 305.5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-Chloro-6-iodoquinolin-4-OL include nucleophilic aromatic substitution reactions . The intermediates produced in these reactions are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Wissenschaftliche Forschungsanwendungen
Analytical Method Development
A study by Soliman (1975) describes a simple and accurate method for determining compounds including 7-chloro-6-iodoquinolin-4-ol in pharmaceutical preparations. This method, involving refluxing with sodium hydroxide and zinc powder, is suitable for different dosage forms without requiring numerous dilutions, thereby reducing experimental error (Soliman, 1975).
Chemical Synthesis and Modification
Tsvetkov et al. (2002) report on the selective stepwise substitution of iodine and chlorine atoms in 4-chloro-6-iodoquinoline, facilitating the synthesis of diarylquinolines with varying aryl groups. Their method demonstrates a significant effect of adding water or Bu4NBr on the rate and yield of both stages of the synthesis (Tsvetkov et al., 2002).
Anticorrosion Applications
Research by Douche et al. (2020) explores the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives, including those related to 7-chloro-6-iodoquinolin-4-OL, for mild steel in acidic mediums. Their study combines weight loss, electrochemical techniques, and molecular dynamics simulations to evaluate the effectiveness of these derivatives as corrosion inhibitors (Douche et al., 2020).
Pharmaceutical Research
While specifically focusing on clioquinol, a related compound, a study by Mao and Schimmer (2008) highlights the repurposing of clioquinol in pharmaceutical research. Clioquinol, similar in structure to 7-chloro-6-iodoquinolin-4-OL, is being investigated for its potential in treating Alzheimer's disease and cancer due to its ability to bind copper and dissolve beta-amyloid plaques in the brain (Mao & Schimmer, 2008).
Spectrophotometric Analysis
Belal (1984) proposes a spectrophotometric method for determining 8-hydroxyquinoline and its derivatives, which includes 7-chloro-6-iodoquinolin-4-OL. The method is based on the reaction with 4-aminoantipyrine in an alkaline oxidizing environment, producing a red antipyrine dye observable at 500 nm, useful for analyzing pharmaceutical preparations (Belal, 1984).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
7-chloro-6-iodo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCKEJPQIBCNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C2C1=O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647831 | |
| Record name | 7-Chloro-6-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-iodoquinolin-4-OL | |
CAS RN |
1021913-03-0 | |
| Record name | 7-Chloro-6-iodo-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1021913-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-6-iodoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



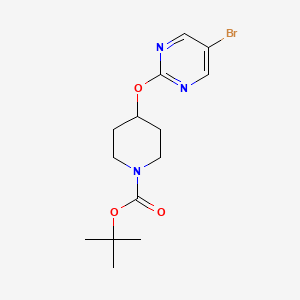
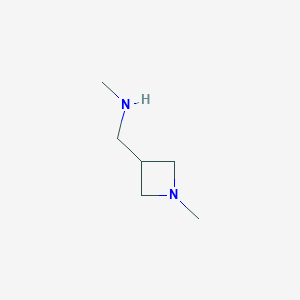


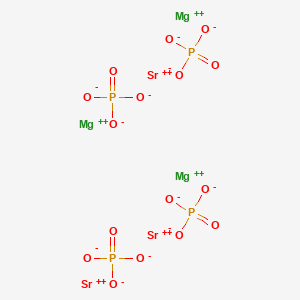

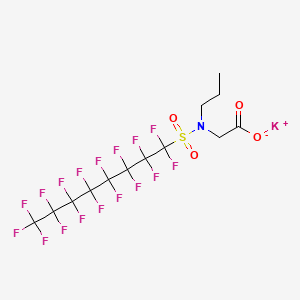
![Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B1603897.png)
